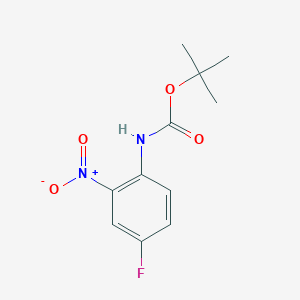![molecular formula C8H8F3NS B7938963 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline](/img/structure/B7938963.png)
3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline is a chemical compound characterized by the presence of a trifluoroethyl group attached to an aniline moiety through a sulfur atom
Synthetic Routes and Reaction Conditions:
Direct Sulfurization: One common method involves the direct sulfuration of 2,2,2-trifluoroethanol with aniline under controlled conditions. This reaction typically requires a catalyst such as palladium or platinum and is conducted under an inert atmosphere to prevent oxidation.
Thiol-ene Reaction: Another approach is the thiol-ene reaction, where 2,2,2-trifluoroethanol is first converted to its corresponding thiol derivative, which is then reacted with aniline.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where raw materials are added in specific quantities and the reaction is monitored to ensure product quality.
Continuous Flow Process: Some manufacturers may employ a continuous flow process to enhance efficiency and scalability. This method involves the continuous addition of reactants and the continuous removal of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as sulfones or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfones and sulfoxides are common oxidation products.
Reduction Products: Reduced amines are typically formed during reduction reactions.
Substitution Products: Various substituted anilines can be synthesized through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: It is utilized in the creation of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors in the central nervous system, influencing neurotransmitter release and signaling.
Comparación Con Compuestos Similares
2,2,2-Trifluoroethanol: This compound is structurally similar but lacks the aniline moiety.
3-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness:
Enhanced Reactivity: The presence of the trifluoroethyl group in 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline enhances its reactivity compared to similar compounds.
Versatility: Its unique structure allows for a wider range of chemical transformations and applications.
Propiedades
IUPAC Name |
3-(2,2,2-trifluoroethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYQCBMXXMOPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methylcyclopentyl)amino]benzonitrile](/img/structure/B7938895.png)

![[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7938906.png)





![Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B7938940.png)




